molecular formula C13H15NO2 B11890230 (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol

(3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol

Cat. No.: B11890230
M. Wt: 217.26 g/mol
InChI Key: LCXNPSAJWDXJGD-UHFFFAOYSA-N
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Description

(3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 4-ethylphenyl group and a 5-methylisoxazole moiety attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the 4-Ethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction where the isoxazole ring is alkylated with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst.

    Addition of the Methanol Group: The final step involves the reduction of the corresponding aldehyde or ketone to form the methanol group using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis of Isoxazole Precursors: Using automated reactors for the cycloaddition reactions.

    Catalytic Alkylation: Employing high-efficiency catalysts to introduce the 4-ethylphenyl group.

    Reduction Process: Utilizing industrial-grade reducing agents and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form various alcohol derivatives.

    Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Halogenated isoxazoles, amine derivatives.

Scientific Research Applications

(3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in inflammatory pathways.

    Pathways Involved: Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

    (2,4-Dimethylphenyl)methanol: Similar structure but with different substituents on the phenyl ring.

    1-(2,6-Dimethylphenyl)ethan-1-ol: Another related compound with variations in the alkyl groups attached to the phenyl ring.

    9-Anthracenemethanol: A structurally different compound but with similar functional groups.

Uniqueness: (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol is unique due to its specific combination of the isoxazole ring and the 4-ethylphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

[3-(4-ethylphenyl)-5-methyl-1,2-oxazol-4-yl]methanol

InChI

InChI=1S/C13H15NO2/c1-3-10-4-6-11(7-5-10)13-12(8-15)9(2)16-14-13/h4-7,15H,3,8H2,1-2H3

InChI Key

LCXNPSAJWDXJGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=C2CO)C

Origin of Product

United States

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